Prostaglandin E3

Description

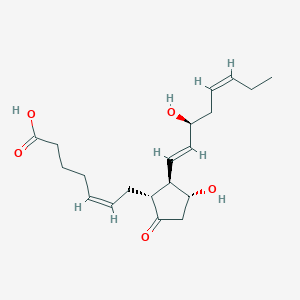

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOMORHDRONZRN-QLOYDKTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045731 | |

| Record name | PGE3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

802-31-3 | |

| Record name | PGE3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin E3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000802313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PGE3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN E3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZED6SBL53S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Prostaglandin E3

Precursor Substrate Utilization

The foundation of PGE3 synthesis lies in the availability and cellular uptake of its specific precursor molecule. This process is influenced by the presence of other competing fatty acids.

Prostaglandin (B15479496) E3 belongs to the 3-series of prostanoids, which are all derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). frontiersin.orgnih.gov EPA, a 20-carbon fatty acid, serves as the essential building block for the synthesis of PGE3. nih.gov The process is initiated when cells are exposed to EPA, leading to the subsequent formation and export of PGE3. nih.gov The synthesis of 3-series prostaglandins (B1171923), such as PGE3, from EPA shares common enzymatic steps with the synthesis of 2-series prostaglandins from arachidonic acid. nih.gov

The biosynthesis of PGE3 is intrinsically linked to the metabolism of arachidonic acid (AA), an omega-6 fatty acid. Both EPA and AA are substrates for the same cyclooxygenase (COX) enzymes, leading to a competitive interaction between the two. nih.govnih.gov This competition means that the relative abundance of EPA versus AA within the cell can dictate the type of prostaglandins produced. An increased intake of EPA can lead to a higher production of PGE3 and a concurrent decrease in the synthesis of 2-series prostaglandins like Prostaglandin E2 (PGE2), which is derived from AA. nih.govnih.gov

This competitive dynamic is a key aspect of eicosanoid metabolism. The enzymes involved in prostaglandin synthesis have different affinities for EPA and AA, further influencing the balance of prostanoids produced. For instance, studies with recombinant human COX-2 have shown significantly greater formation of PGE3 from EPA compared to COX-1. nih.gov

Enzymatic Conversion Steps

The transformation of EPA into PGE3 is governed by a precise sequence of enzymatic reactions. The initial and rate-limiting step is the liberation of EPA from the cell's membrane, making it available to the metabolic machinery. nih.govyoutube.com

Before synthesis can begin, EPA that is stored within the phospholipid bilayer of cell membranes must be released. youtube.com This crucial step is catalyzed by a family of enzymes known as phospholipase A2 (PLA2). frontiersin.orgnih.gov These enzymes hydrolyze the ester bond at the sn-2 position of membrane phospholipids (B1166683), freeing the fatty acid, in this case, EPA. youtube.com

Cytosolic phospholipase A2 (cPLA2), specifically the Group IVA PLA2 (PLA2G4A), plays a significant role in this process. nih.gov This enzyme is found in the cytoplasm and translocates to the membrane in response to cellular stimuli to release fatty acids. nih.gov Research indicates that cPLA2 can hydrolyze phospholipids containing either EPA or AA, releasing them from the membrane at comparable rates. nih.gov Studies using inhibitors have also suggested a role for the group IV cytosolic phospholipase A2 in the incorporation and potential release of EPA in activated cells. nih.gov

Secretory phospholipases A2 (sPLA2) are another class of enzymes that contribute to the release of EPA. nih.gov Unlike cPLA2, sPLA2 enzymes are secreted from the cell and act on extracellular phospholipids, such as those on the outer leaflet of the cell membrane or on microparticles. youtube.comnih.gov The sPLA2 family is large, with various isoforms showing different tissue distributions and substrate preferences. nih.gov Their action provides an additional mechanism for making EPA available for the subsequent conversion into PGE3. nih.gov

Interactive Data Table: Enzymes in PGE3 Biosynthesis

| Enzyme Class | Specific Enzyme | Role in PGE3 Synthesis | Substrate(s) |

| Phospholipase A2 | Cytosolic PLA2 (cPLA2) | Releases EPA from membrane phospholipids | Phospholipids |

| Phospholipase A2 | Secretory PLA2 (sPLA2) | Releases EPA from extracellular phospholipids | Phospholipids |

| Cyclooxygenase | COX-1 / COX-2 | Converts EPA to Prostaglandin H3 (PGH3) | EPA, Arachidonic Acid |

| Prostaglandin E Synthase | mPGES-1, mPGES-2, cPGES | Isomerizes PGH3 to PGE3 | Prostaglandin H3 |

Cyclooxygenase (COX) Pathway Activity

The conversion of EPA to PGH3 is catalyzed by the bifunctional enzyme prostaglandin endoperoxide H synthase, commonly known as cyclooxygenase (COX). nih.gov This enzyme possesses two distinct active sites: a cyclooxygenase site that catalyzes the addition of two molecules of oxygen to EPA to form Prostaglandin G3 (PGG3), and a peroxidase site that reduces the hydroperoxy group of PGG3 to a hydroxyl group, yielding PGH3. nih.govnih.gov There are two primary isoforms of this enzyme, COX-1 and COX-2, both of which can utilize EPA as a substrate. nih.govnih.gov

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate homeostatic physiological functions. nih.gov While COX-1 can catalyze the conversion of EPA to PGH3, its efficiency in this process is notably lower compared to its activity with the omega-6 fatty acid, arachidonic acid (AA), and also lower than the efficiency of COX-2 with EPA. nih.gov This results in relatively low levels of PGE3 production via the COX-1 pathway under basal conditions. Studies have shown that COX-1 has a significantly lower capacity for PGE3 formation compared to COX-2. nih.gov

Cyclooxygenase-2 (COX-2) is typically an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli, growth factors, and in various pathological states, including cancer. nih.govnih.gov Research has demonstrated that COX-2 is substantially more effective at converting EPA into PGH3 than COX-1. nih.gov In a study using cloned ovine and human recombinant enzymes, COX-2 showed a significantly higher preference for metabolizing EPA, leading to a much greater formation of PGE3. nih.gov This heightened activity makes COX-2 a critical determinant of PGE3 production, particularly in inflammatory environments or in tissues where COX-2 is overexpressed. nih.gov

Table 1: Comparative Catalytic Efficiency of COX-1 vs. COX-2 in PGE3 Formation

| Enzyme | Relative Fold-Formation of PGE3 from EPA | Primary Expression Pattern |

|---|---|---|

| Recombinant Ovine COX-1 | 1 | Constitutive |

| Recombinant Ovine COX-2 | 13 | Inducible |

| Recombinant Human COX-1 | 1 | Constitutive |

| Recombinant Human COX-2 | 18 | Inducible |

Data derived from a study on the formation of PGE3 from EPA in human lung cancer cells, which found that recombinant COX-2 was 13-fold (ovine) and 18-fold (human) more effective than COX-1. nih.gov

Prostaglandin E Synthase Isomerization of Prostaglandin H3 (PGH3)

Following its synthesis by COX enzymes, the unstable endoperoxide intermediate PGH3 is isomerized into the biologically active PGE3. This reaction is catalyzed by a class of enzymes known as prostaglandin E synthases (PGES). wikipedia.org There are three known isoforms: cytosolic PGES (cPGES), microsomal PGES-1 (mPGES-1), and microsomal PGES-2 (mPGES-2). nih.gov

While these enzymes are well-characterized for their role in converting PGH2 to PGE2, specific research detailing their individual efficiencies in isomerizing PGH3 to PGE3 is limited. nih.gov However, mPGES-1 is often co-expressed and functionally coupled with COX-2 during inflammation. nih.gov This coordinated upregulation suggests that mPGES-1 is a likely candidate for catalyzing PGE3 formation in inflammatory contexts where EPA is the available substrate. nih.gov

Comparative Metabolic Flux with 2-Series Prostaglandins

The metabolic flux, or the rate of conversion of substrate to product, for the synthesis of 3-series prostaglandins (like PGE3 from EPA) is generally lower than that for the 2-series prostaglandins (like PGE2 from arachidonic acid). nih.gov This is primarily because COX enzymes typically exhibit a higher affinity for AA than for EPA. Consequently, when both fatty acids are present, they compete for the active site of the COX enzymes, with AA being the favored substrate. This competition results in a comparatively lower output of PGE3. nih.gov

Differential Enzyme Expression and Activity in Various Cellular Contexts

The production of PGE3 versus PGE2 is highly dependent on the expression and activity of the key biosynthetic enzymes in different cell types and tissues. nih.gov

Normal Tissues: In most healthy, non-inflamed tissues, the constitutive expression of COX-1 and low levels of COX-2, combined with a higher abundance of AA in cell membranes, result in PGE2 being the predominant prostaglandin E produced. nih.gov

Inflammatory Cells and Cancer Tissues: In contrast, during inflammation or in certain cancers, the expression of COX-2 and mPGES-1 is significantly upregulated. nih.govnih.gov In these contexts, if the cellular uptake of EPA is increased (e.g., through dietary changes), the high levels of COX-2 can drive substantial production of PGE3. nih.gov In fact, in cancer cells that constitutively express high levels of COX-2, the formation of PGE3 can approach that of PGE2 when similar amounts of EPA and AA are incorporated into the cell membrane. nih.gov The expression of cPLA2, which liberates the fatty acid precursors, is also a critical regulatory point. nih.gov

Table 2: Enzyme Expression and Prostaglandin Production in Different Cellular Contexts

| Cellular Context | Typical COX-1 Level | Typical COX-2 Level | Typical mPGES-1 Level | Predominant PG E-series Product |

|---|---|---|---|---|

| Normal/Resting Cells | Constitutive/High | Low/Undetectable | Low | PGE2 (from AA) |

| Inflamed/Cancer Cells | Constitutive | Inducible/High | Inducible/High | High PGE2; Significant PGE3 (if EPA is available) |

This table provides a generalized summary based on established principles of prostaglandin synthesis. nih.govnih.govnih.gov

Context-Dependent Prostaglandin E3 Production Levels

The absolute and relative levels of PGE3 are highly dynamic and context-dependent. A primary factor is the availability of the precursor, EPA, in the cellular membrane phospholipids, which is directly influenced by dietary intake. nih.gov

Furthermore, the specific cellular environment dictates the expression of biosynthetic enzymes. For instance, in A549 human lung cancer cells, which have constitutively high COX-2 expression, exposure to EPA results in the rapid synthesis and export of PGE3. nih.gov A study on these cells showed that after 48 hours of exposure to EPA, the extracellular ratio of PGE3 to PGE2 increased tenfold, from 0.08 to 0.8. nih.gov This highlights that in a cellular context with high COX-2 activity, the availability of EPA is a key determinant of PGE3 production levels. The presence of inflammatory stimuli that induce COX-2 can similarly shift the metabolic flux towards PGE3 synthesis if EPA is present. nih.gov

Metabolic Fate of this compound

The metabolic fate of this compound (PGE3), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), involves a series of enzymatic conversions that transform it into inactive metabolites, which are then excreted. nih.govcaymanchem.comnih.gov The metabolic pathway of PGE3 is believed to be analogous to that of its omega-6 counterpart, Prostaglandin E2 (PGE2). nih.gov The primary processes in the catabolism of PGE3 are oxidation and reduction reactions, followed by chain shortening.

The initial and rate-limiting step in the inactivation of prostaglandins is the oxidation of the hydroxyl group at the C-15 position. nih.gov This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govpatsnap.com While the role of 15-PGDH in the degradation of PGE2 is well-established, its specific action on PGE3 is also presumed, as it is a key enzyme in the catabolism of most prostaglandins. nih.govnih.gov This enzymatic action converts the biologically active prostaglandin into a 15-keto-prostaglandin, which exhibits significantly reduced biological activity.

Following the initial oxidation, the double bond at ∆13 is reduced by the enzyme 15-oxoprostaglandin ∆13-reductase. nih.gov Subsequently, the prostaglandin molecule undergoes β-oxidation and ω-oxidation, which are processes of fatty acid degradation. These steps lead to the shortening of the carboxylic acid side chain and the formation of dicarboxylic acids, respectively. These modifications result in the formation of tetranor and dinor metabolites, which are the primary forms excreted in the urine.

Research in rats has identified specific urinary metabolites of PGE3. In one study where radiolabeled PGE3 was administered to rats, the major urinary metabolite was identified as 7α,11α-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid. nih.gov Another significant urinary metabolite of PGE3 is reported to be Δ17-tetranor-prostaglandin E1. nih.gov The presence of these metabolites in urine provides a noninvasive method for assessing the in vivo production of PGE3. nih.gov

The table below summarizes the key enzymes and metabolites involved in the metabolic fate of this compound.

| Enzyme/Process | Action | Resulting Metabolite |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Oxidation of the 15-hydroxyl group | 15-keto-PGE3 |

| 15-oxoprostaglandin ∆13-reductase | Reduction of the ∆13 double bond | 13,14-dihydro-15-keto-PGE3 |

| β-oxidation | Shortening of the carboxylic acid side chain | Tetranor metabolites |

| ω-oxidation | Oxidation of the terminal methyl group | Dicarboxylic acid metabolites |

The following table details the major identified urinary metabolites of this compound.

| Metabolite Name | Chemical Formula | Notes |

| 7α,11α-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid | C16H24O5 | Identified as a major urinary metabolite in rats. nih.gov |

| Δ17-tetranor-prostaglandin E1 | C16H24O5 | A major urinary metabolite of PGE3. nih.gov |

Prostaglandin E3 Receptor Interactions and Downstream Signaling

Prostanoid EP Receptor System Affinity and Potency

While extensive research has been conducted on the binding characteristics of PGE2 to the EP receptor subtypes, specific quantitative data for PGE3 remains less prevalent in the scientific literature. It is generally understood that PGE3 shares the ability to bind to EP receptors, though often with different potencies compared to PGE2. nih.gov This differential affinity is a key factor in the distinct physiological roles of these two prostaglandins (B1171923).

The EP1 receptor is a Gq-protein coupled receptor. youtube.com Upon activation, it primarily signals through the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ions. nih.gov While detailed binding affinity studies specifically for PGE3 at the EP1 receptor are limited, the general activity of PGE series prostaglandins at this receptor suggests a potential for interaction. For comparison, PGE2 binds to the human EP1 receptor with a dissociation constant (Kd) of approximately 25 nM. wikipedia.org The relative potency of prostaglandins at the EP1 receptor is generally considered to be PGE2 ≥ PGE1 > PGF2α > PGD2. wikipedia.org Further research is required to precisely quantify the binding affinity and potency of PGE3 at the EP1 receptor.

The EP2 receptor is coupled to a stimulatory G-protein (Gs), and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. nih.gov The potency of various prostaglandins at the EP2 receptor has been studied, with PGE2 showing an EC50 value of 67 nM in human nonpigmented ciliary epithelial cells. nih.gov Although specific EC50 or Ki values for PGE3 at the EP2 receptor are not widely reported, its interaction is inferred from broader studies on prostaglandin (B15479496) signaling.

The EP3 receptor is unique among the EP receptors due to its ability to couple to multiple G-proteins and the existence of several splice variants that can initiate different signaling cascades. nih.govnih.gov It is primarily known for its coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase. nih.govnih.gov PGE2 exhibits a very high affinity for the EP3 receptor, with a reported dissociation constant (Kd) of 0.3 nM. wikipedia.org Prostaglandin E1 (PGE1) has a similar binding affinity and potency at the EP3 receptor as PGE2. wikipedia.org While direct binding data for PGE3 is scarce, functional studies indicate its significant interaction with this receptor subtype.

The primary signaling pathway initiated by the activation of the EP3 receptor is through its coupling with the Gi alpha subunit of the heterotrimeric G-protein. nih.govnih.gov This interaction leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cAMP from ATP. nih.govnih.gov The inhibition of adenylyl cyclase by EP3 receptor activation is a well-established mechanism for PGE2 and is also a key pathway for PGE3. This inhibitory effect on cAMP production can counteract the stimulatory effects of other signaling molecules that act via Gs-coupled receptors. The functional coupling of the EP3 receptor to Gi proteins has been demonstrated in various cell types. nih.gov

As a direct consequence of adenylyl cyclase inhibition, the binding of ligands such as PGE3 to the EP3 receptor leads to a decrease in the intracellular concentration of cAMP. nih.gov This modulation of cAMP levels is a critical aspect of the physiological and pathophysiological roles of EP3 receptor activation. By lowering cAMP, EP3 receptor signaling can influence a wide range of cellular processes, including inflammation, cell proliferation, and neurotransmission. For instance, studies on platelet function have shown that the effects of PGE3 are directly related to changes in cAMP levels, which are modulated through a balance of inhibitory signals from the EP3 receptor and stimulatory signals from the EP4 receptor.

In addition to its primary Gi-mediated pathway, some isoforms of the EP3 receptor can also couple to Gq-proteins, leading to the activation of phospholipase C (PLC). nih.govnih.gov The activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). arvojournals.orgyoutube.com IP3 then diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. arvojournals.orgyoutube.com This mobilization of cytosolic calcium is another important signaling outcome of EP3 receptor activation. Studies have shown that stimulation of EP3 receptors can lead to an elevation of intracellular calcium. nih.gov While this has been more extensively studied for PGE2, it is a plausible downstream effect of PGE3 binding to certain EP3 receptor isoforms.

Interactive Data Table: Prostaglandin E Receptor Signaling Pathways

| Receptor | Primary G-Protein Coupling | Second Messenger | Primary Cellular Response |

| EP1 | Gq | ↑ Intracellular Ca²⁺ | Smooth muscle contraction |

| EP2 | Gs | ↑ cAMP | Smooth muscle relaxation, Inflammation |

| EP3 | Gi | ↓ cAMP | Inhibition of smooth muscle relaxation, Inhibition of neurotransmitter release |

| EP3 (isoforms) | Gq | ↑ Intracellular Ca²⁺ | Smooth muscle contraction |

Summary of Prostaglandin E3 Interactions

| Compound | Receptor Interaction | Signaling Effect |

| This compound | EP1 | Potential for Ca²⁺ mobilization (Data limited) |

| EP2 | Potential for cAMP increase (Data limited) | |

| EP3 | Inhibition of adenylyl cyclase, leading to ↓ cAMP. Potential for Ca²⁺ mobilization via PLC (isoform dependent). |

Interaction with EP4 Receptors

The EP4 receptor is a key target for prostaglandins of the E-series. It is primarily coupled to stimulatory G-proteins (Gs), which initiate a cascade of intracellular events upon activation. nih.govmdpi.com Research indicates that PGE3 binds to the EP4 receptor, albeit with different characteristics compared to PGE2. Studies in human colorectal cancer (CRC) cells have shown that PGE3 binds to EP4 with reduced affinity and efficacy when compared with PGE2. nih.gov

Activation of the EP4 receptor by an agonist ligand initiates a conformational change that facilitates its coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. mdpi.com This coupling leads to the dissociation of the Gαs subunit, which in turn activates the enzyme adenylyl cyclase. mdpi.comelifesciences.org Adenylyl cyclase is responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). elifesciences.org PGE3's interaction with the EP4 receptor follows this general mechanism, leading to the activation of adenylyl cyclase. However, the reduced efficacy of PGE3 binding compared to PGE2 suggests a less robust activation of this pathway. nih.gov

The activation of adenylyl cyclase directly results in an increase in intracellular cAMP levels, a critical second messenger molecule. Both PGE2 and PGE3 have been shown to induce cAMP production. However, the magnitude of this response differs significantly between the two prostaglandins. In RAW 264.7 macrophage cells, the accumulation of intracellular cAMP in cells treated with PGE3 was only about half as high as that in cells treated with PGE2. nih.gov This demonstrates that while PGE3 does stimulate the EP4 receptor to produce cAMP, it is a less potent modulator of this signaling pathway than PGE2. nih.gov

| Prostaglandin | Cell Line | Relative cAMP Accumulation | Source |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | RAW 264.7 | High | nih.gov |

| This compound (PGE3) | RAW 264.7 | ~50% of PGE2-induced levels | nih.gov |

Ligand-Receptor Dynamics

The interaction between PGE3 and EP receptors is complex, exhibiting characteristics that can change based on the cellular context, particularly the presence of PGE2.

The functional role of this compound can shift dramatically depending on the presence of its counterpart, Prostaglandin E2.

Agonist Activity: When acting alone, PGE3 can function as a direct agonist. For example, in LoVo human colorectal cancer cells, PGE3 by itself stimulates the EP receptors. nih.gov

Antagonist Activity: In the presence of PGE2, PGE3 often acts as an antagonist. In LoVo cells, when PGE2 is present, PGE3 antagonizes its effects. nih.gov Similarly, in EP4-transfected HT-29 CRC cells, PGE3 antagonizes the pro-tumorigenic activity of PGE2. nih.gov This antagonistic behavior is also observed in cyclic AMP production, where PGE3 acts as an antagonist of EP4 in the presence of PGE2. nih.gov

A partial agonist is a substance that binds to and activates a receptor but produces a sub-maximal response compared to a full agonist. youtube.com The observed behavior of PGE3 aligns with the characteristics of a partial agonist at the EP4 receptor. It binds to the receptor and initiates a response (cAMP production), but with significantly lower efficacy than the full agonist, PGE2. nih.gov This reduced efficacy means that even at saturating concentrations, PGE3 cannot induce the maximal response achievable by PGE2. nih.gov This property also helps explain its antagonistic role; by occupying the receptor binding site, it can block the more potent full agonist, PGE2, from binding and eliciting a stronger signal. nih.govyoutube.com

Cellular and Molecular Actions of Prostaglandin E3 in Experimental Models

Anti-proliferative Mechanisms in Cellular Systems

Prostaglandin (B15479496) E3, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated notable anti-proliferative effects across various cancer cell lines in experimental settings. nih.govnih.gov These actions are attributed to its ability to inhibit cell growth, induce programmed cell death, and counteract the proliferative stimuli of other signaling molecules.

Research has consistently shown that PGE3 can suppress the growth of malignant cells. In human lung cancer A549 cells, which constitutively express cyclooxygenase-2 (COX-2), exposure to 1 µM of PGE3 resulted in a 37.1% inhibition of cell proliferation. nih.gov This anti-proliferative effect is not universal, as PGE3 had no discernible effect on normal human bronchial epithelial (NHBE) cells, suggesting a degree of selectivity for cancer cells. nih.gov

Further studies have corroborated these findings in other cancer types. PGE3 has been observed to inhibit the proliferation of mouse melanoma B16 cells and human pancreatic cancer BxPC3 cells. nih.gov The mechanism underlying this inhibition in pancreatic cancer cells has been linked to its interaction with specific E-prostanoid (EP) receptors. The anti-proliferative activity of PGE3 was shown to be mediated through both the EP2 and EP4 receptors. nih.gov This suggests that the anticancer effects of PGE3 are tied to specific signaling pathways initiated by these receptors. nih.gov

| Cell Line | Cancer Type | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| A549 | Human Lung Cancer | Inhibition of proliferation (37.1%) | Effect observed at 1 µM concentration. No effect on normal human bronchial epithelial cells. | nih.gov |

| B16 | Mouse Melanoma | Inhibition of proliferation | Effect linked to the induction of apoptosis. | nih.gov |

| BxPC3 | Human Pancreatic Cancer | Anti-proliferative activity | Action mediated through EP2 and EP4 receptors. | nih.gov |

A key mechanism contributing to the anti-proliferative capacity of PGE3 is the induction of apoptosis, or programmed cell death. In studies involving mouse melanoma B16 cells, the inhibitory effect of PGE3 on proliferation was attributed to its ability to trigger apoptosis. nih.gov Mechanistically, PGE3 appears to modulate critical signaling pathways that regulate cell survival. It has been shown to downregulate PI3kinase signaling, a central pathway in promoting cell growth and survival. This downregulation may occur through the enhancement of PTEN expression, a tumor suppressor protein, or by directly inhibiting the phosphorylation of Akt, a key downstream effector of PI3kinase signaling. nih.gov

Prostaglandin E2 (PGE2), derived from the omega-6 fatty acid arachidonic acid (AA), is often associated with promoting tumor growth and proliferation. mdpi.com A significant aspect of PGE3's anti-cancer activity is its ability to antagonize the pro-tumorigenic effects of PGE2. nih.gov

In A549 lung cancer cells, PGE3 was found to act as an antagonist to the increase in cell proliferation mediated by PGE2. nih.gov Further research using human colorectal cancer (CRC) cells shed light on the receptor-level interactions. In HT-29 CRC cells engineered to express the EP4 receptor, PGE3 was observed to antagonize the pro-tumorigenic activity of PGE2. nih.gov Studies have shown that PGE3 binds to the EP4 receptor with a lower affinity and efficacy compared to PGE2. Consequently, in the presence of PGE2, PGE3 functions as a competitive antagonist at the EP4 receptor, thereby inhibiting downstream signaling cascades, such as cyclic AMP production, that would otherwise promote proliferation. nih.gov

The influence of prostaglandins (B1171923) extends to the regulation of adult stem cell populations, which are crucial in tissue maintenance and can be a source of cancer initiation. Experimental models using murine colonic organoids have demonstrated differential effects of PGE2 and PGE3 on stem cell expansion. nih.gov

In these ex vivo cultures, PGE2, a known promoter of colon tumorigenesis, supported optimal organoid growth and significantly increased cell proliferation. nih.gov Specifically, PGE2 treatment led to a more than two-fold increase in the number of Lgr5-positive colonic stem cells compared to control cultures. nih.gov In stark contrast, PGE3, derived from EPA, showed a diminished capacity to support this expansion of colonic stem cells. nih.govnih.gov This finding suggests that a shift in the balance from AA-derived PGE2 to EPA-derived PGE3 within the colonocyte microenvironment could limit the expansion of the stem cell pool, potentially reducing a key factor in the initiation of colon cancer. nih.gov

Anti-inflammatory Modulations

PGE3 also exhibits significant anti-inflammatory properties, primarily through its influence on macrophage polarization. Macrophages are key immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2).

Experimental evidence indicates that PGE3 can actively suppress the pro-inflammatory M1 macrophage phenotype. nih.gov In in vitro studies using the THP-1 human monocyte cell line, which can be differentiated into macrophages, PGE3 was shown to inhibit M1 polarization induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov This was evidenced by the downregulation of classical M1 markers such as CCR7. nih.gov

Conversely, PGE3 was found to promote the polarization of macrophages towards an M2a phenotype, which is associated with tissue repair and resolution of inflammation. nih.govmedchemexpress.com The mechanism for this immunomodulatory effect appears to involve the protein kinase A (PKA) signaling pathway. It is proposed that PGE3-induced upregulation of the PKA pathway is a critical step in its ability to inhibit M1 polarization and promote the M2a phenotype. nih.gov This selective modulation of macrophage polarization highlights PGE3's role as an anti-inflammatory agent, capable of tempering pro-inflammatory responses that can contribute to pathologies like cancer. nih.gov

| Cell Model | Stimulus for M1 Polarization | Effect of PGE3 on M1 Polarization | Effect of PGE3 on M2 Polarization | Proposed Mechanism | Citation |

|---|---|---|---|---|---|

| THP-1 Macrophages | LPS and IFN-γ | Inhibited/Suppressed | Promoted M2a polarization | Upregulation of the Protein Kinase A (PKA) pathway | nih.gov |

Promotion of M2a Macrophage Polarization

This compound (PGE3), an eicosanoid derived from eicosapentaenoic acid (EPA), has been shown to play a significant role in modulating macrophage polarization, selectively promoting an anti-inflammatory M2a phenotype. nih.gov In experimental models using THP-1 cells, PGE3 treatment has been observed to up-regulate M2a markers while simultaneously down-regulating markers associated with the pro-inflammatory M1 phenotype. nih.gov This selective promotion of M2a polarization suggests a preferential anti-inflammatory function. nih.gov

The mechanism underlying this effect has been linked to the protein kinase A (PKA) pathway. nih.gov Studies indicate that PGE3 regulates the expression and activation of PKA, which is a critical factor in determining macrophage polarization. nih.gov By activating this pathway, PGE3 effectively steers macrophages toward an M2a state, which is characterized by its role in tissue repair and resolution of inflammation. nih.gov This action is distinct from the polarization of tumor-associated macrophages (TAMs), which PGE3 has been found to inhibit. nih.gov

Table 1: Effect of this compound on Macrophage Phenotype Markers

Summary of research findings on how PGE3 modulates macrophage marker expression in experimental models. nih.gov

| Macrophage Phenotype | Effect of PGE3 | Associated Function |

|---|---|---|

| M1 (Pro-inflammatory) | Down-regulates M1 markers | Promotes Inflammation |

| M2a (Anti-inflammatory) | Up-regulates M2a markers | Resolves Inflammation, Tissue Repair |

| TAM (Tumor-Associated) | Inhibits polarization | Promotes Tumor Growth and Invasion |

Inhibition of Inflammatory Cytokine Secretion

In line with its role in promoting anti-inflammatory macrophage polarization, this compound demonstrates the ability to suppress the release of inflammatory cytokines. nih.gov In vivo studies involving mouse models with lipopolysaccharide (LPS)-induced acute inflammation have provided direct evidence for this action. nih.gov Following the administration of PGE3, a significant reduction in inflammatory cytokine levels was observed in both the serum and in lysates from mouse peritoneal macrophages (MPMs). nih.gov This anti-inflammatory effect underscores the potential of PGE3 to mitigate inflammatory responses in vivo. nih.gov

Regulation of Angiogenesis and Invasion

Suppression of Angiopoietin-2 Induction

Research has identified this compound as a modulator of key factors involved in angiogenesis. Specifically, PGE3 has been shown to suppress the induction of angiopoietin-2. nih.gov Angiopoietin-2 is a protein that plays a crucial role in the process of blood vessel formation, often by destabilizing existing vessels to allow for remodeling and new growth. By suppressing its induction, PGE3 interferes with this critical step in the angiogenic process. nih.gov

Modulation of COX-2-Mediated Invasion in Melanoma Models

The cyclooxygenase-2 (COX-2) enzyme and its primary product, prostaglandin E2 (PGE2), are known to be highly relevant in cancer progression, where they contribute to key cellular activities including invasion. nih.gov In malignant melanomas, the COX-2/PGE2 pathway is linked to increased invasiveness and progression. nih.gov this compound has been found to modulate this specific pathway. In studies on brain-metastatic melanoma, PGE3 was shown to modulate COX-2-mediated invasion and angiogenesis. nih.gov This suggests that PGE3 can interfere with the pro-tumorigenic signaling cascade typically driven by COX-2, thereby reducing the invasive potential of melanoma cells. nih.gov

Effects on Platelet Function

This inhibitory action is primarily mediated through the Gs-coupled EP4 receptor. nih.gov Activation of the EP4 receptor by PGE3 leads to an increase in intracellular cyclic AMP (cAMP), a signaling molecule that inhibits platelet function. nih.gov The rise in cAMP levels has been confirmed through the measurement of vasodilator-stimulated phosphoprotein (VASP) phosphorylation. nih.gov

Table 2: this compound Effects on Platelet EP Receptors

Summary of the dualistic effects of PGE3 on platelet function via EP3 and EP4 receptors. nih.gov

| Receptor | Signaling Pathway | Effect on cAMP | Overall Effect on Platelet Function | Observed Outcome |

|---|---|---|---|---|

| EP3 | Gi-coupled | Decrease | Activatory (Potentiating) | PGE3's inhibitory effect is enhanced when EP3 is blocked. |

| EP4 | Gs-coupled | Increase | Inhibitory | PGE3's inhibitory effect is abolished when EP4 is blocked. |

Inhibition of Platelet Aggregation

This compound (PGE3), a cyclooxygenase (COX) metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated significant inhibitory effects on platelet aggregation in various experimental models. frontiersin.org Studies on human platelets have revealed that PGE3 can reduce platelet aggregation induced by agonists such as platelet-activating factor (PAF) and thrombin receptor activating peptide-6 (TRAP-6). nih.govjci.org This inhibitory action is concentration-dependent. frontiersin.org

The inhibitory signaling cascade initiated by PGE3 binding to the EP4 receptor involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. jci.org Elevated cAMP, in turn, leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event that inhibits calcium mobilization and ultimately suppresses platelet aggregation. jci.org This mechanism underscores the potential of PGE3 to counteract pro-thrombotic signals. jci.org

Table 1: Effect of this compound on Platelet Aggregation in Experimental Models

| Experimental Model | Agonist | Observed Effect of PGE3 | Key Mechanistic Findings |

| Human Platelets | Platelet-Activating Factor (PAF) | Reduced platelet aggregation | Inhibition is concentration-dependent. |

| Human Platelets | Thrombin Receptor Activating Peptide-6 (TRAP-6) | Inhibition of platelet aggregation | Mediated primarily through the EP4 receptor, leading to increased cAMP and VASP phosphorylation. The effect is enhanced by EP3 receptor antagonism. |

Attenuation of Platelet Activation

The attenuation of platelet activation by PGE3 is intrinsically linked to its ability to modulate intracellular signaling pathways. jci.org The binding of PGE3 to the Gs-coupled EP4 receptor is the primary driver of its inhibitory effects. jci.orgmdpi.com This interaction triggers an increase in cAMP levels, a critical negative regulator of platelet activation. jci.orgnih.gov The rise in cAMP is confirmed by the observed increase in the phosphorylation of VASP, which serves as a surrogate marker for cAMP-dependent protein kinase activity. jci.orgmdpi.com By elevating cAMP, PGE3 effectively counteracts the signaling events that lead to the expression of activation markers like P-selectin. jci.org

The dual interaction of PGE3 with both EP3 and EP4 receptors provides a finely tuned mechanism for modulating platelet reactivity. jci.org While the EP3 receptor can have opposing, pro-activation effects by coupling to Gi and decreasing cAMP, the dominant effect of PGE3 in experimental settings is the attenuation of platelet activation, largely through the EP4 receptor pathway. jci.orgcymitquimica.com This suggests that under conditions where EP4 receptor signaling is prominent, PGE3 can significantly dampen the platelet activation response. jci.org

Impact on Intestinal Epithelial Barrier Function

Increased Paracellular Permeability

In experimental models using the Caco-2 human colorectal adenocarcinoma cell line, which is a well-established model for the intestinal epithelial barrier, this compound has been shown to increase paracellular permeability. nih.gov This effect was demonstrated by measuring the transepithelial electrical resistance (TEER), a common indicator of the integrity of the tight junctions that form the paracellular barrier. A decrease in TEER, as observed with PGE3 treatment, signifies an increase in the passage of ions through the paracellular space. Furthermore, studies using dextran (B179266) fluxes confirmed that PGE3 enhances the permeability of the epithelial layer to larger molecules. nih.gov

Interestingly, the extent to which PGE3 increases paracellular permeability was found to be comparable to that of prostaglandin E2 (PGE2). nih.gov The mechanism involves the interaction of PGE3 with EP1 and EP4 receptors on the intestinal epithelial cells, with intracellular calcium (Ca2+) and cAMP acting as downstream signaling molecules. nih.gov This finding suggests that while omega-3 fatty acid-derived prostaglandins are often associated with beneficial anti-inflammatory effects, PGE3 can also contribute to a potential disruption of the intestinal barrier function, similar to its omega-6-derived counterpart, PGE2. nih.gov

Redistribution of Tight Junction Proteins (Occludin, Claudin-4)

The increased paracellular permeability induced by this compound is associated with alterations in the localization of key tight junction proteins. nih.gov In Caco-2 cell models, treatment with PGE3 led to a redistribution of occludin and claudin-4. nih.gov These transmembrane proteins are critical components of the tight junction strands that seal the paracellular space between adjacent epithelial cells. youtube.com The proper localization and organization of occludin and claudin-4 at the cell-cell junctions are essential for maintaining the barrier function of the intestinal epithelium. nih.gov

The redistribution of these proteins away from the tight junction complex, as observed in the presence of PGE3, weakens the seal between cells, leading to the observed increase in paracellular permeability. nih.gov This molecular-level change provides a mechanistic explanation for the functional effects of PGE3 on the intestinal epithelial barrier. The ability of PGE3 to modulate the arrangement of these critical structural proteins highlights its complex role in regulating intestinal homeostasis.

Table 2: Effect of this compound on Intestinal Epithelial Barrier Function in Caco-2 Cells

| Parameter | Observed Effect of PGE3 | Associated Molecular Changes |

| Paracellular Permeability | Increased (as measured by decreased TEER and increased dextran flux) | Interaction with EP1 and EP4 receptors, involving intracellular Ca2+ and cAMP signaling. |

| Tight Junction Proteins | Redistribution of occludin and claudin-4 | Altered localization of these key structural proteins of the tight junction complex. |

Other Biological Processes in Experimental Models

Regulation of Blood Pressure

In general, the activation of EP2 and EP4 receptors leads to vasodilation and a decrease in blood pressure. frontiersin.orgmdpi.com The EP4 receptor, in particular, has been shown to be essential for blood pressure homeostasis, with its activation in endothelial cells promoting the production of nitric oxide (NO), a potent vasodilator. jci.orgnih.gov Given that PGE3 is an agonist for the EP4 receptor, it is plausible that it contributes to a hypotensive effect through this pathway. jci.org

Conversely, the activation of EP1 and EP3 receptors is generally associated with vasoconstriction and an increase in blood pressure. frontiersin.orgmdpi.com The EP3 receptor, for which PGE3 also has affinity, can mediate a pressor response. frontiersin.orgmdpi.com Therefore, the net effect of PGE3 on blood pressure in an in vivo experimental model would likely depend on the relative expression and responsiveness of the different EP receptor subtypes in the specific vascular beds and renal tissues. frontiersin.org The balance between the vasodilatory signals from EP4 activation and the potential vasoconstrictive signals from EP3 activation would determine the ultimate impact of PGE3 on systemic blood pressure. frontiersin.org

Modulation of Smooth Muscle Contraction and Relaxation

Direct experimental data on the effects of this compound on the contraction and relaxation of various smooth muscle tissues, such as those found in the gastrointestinal and respiratory tracts, is notably limited in the scientific literature. Much of the current understanding is inferred from its interactions with prostaglandin E (EP) receptors, which are known to mediate the effects of E-series prostaglandins.

The actions of prostaglandins on smooth muscle are dictated by the specific subtype of EP receptor expressed on the cells. These G-protein coupled receptors are classified into four main subtypes: EP1, EP2, EP3, and EP4. Activation of EP1 and EP3 receptors generally leads to an increase in intracellular calcium, resulting in smooth muscle contraction. Conversely, stimulation of EP2 and EP4 receptors typically increases cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation.

Some studies investigating the broader effects of omega-3 fatty acid-derived metabolites provide indirect clues. For instance, research on platelet function, which shares some signaling pathways with smooth muscle, has shown that PGE3 can act as an antagonist at the EP3 receptor. nih.gov Given that EP3 receptor activation is a common pathway for smooth muscle contraction in various tissues, including the gastrointestinal tract and airways, the potential for PGE3 to antagonize this receptor suggests it may favor relaxation or inhibit contraction. However, without direct studies on isolated smooth muscle preparations, this remains a hypothesis.

A comparative study on colonic stem cells, while not directly measuring muscle contraction, noted that PGE3 had a diminished ability to promote stem cell expansion compared to PGE2. nih.gov This suggests that PGE3 may have a generally lower potency or different signaling outcomes compared to PGE2 in intestinal tissues.

The table below summarizes the general functions of EP receptors in smooth muscle to provide context for the potential actions of PGE3.

| Receptor | General Effect on Smooth Muscle | Signaling Pathway |

| EP1 | Contraction | Gq-coupled, increases intracellular Ca²⁺ |

| EP2 | Relaxation | Gs-coupled, increases cAMP |

| EP3 | Contraction/Relaxation (isoform-dependent) | Gi-coupled, decreases cAMP; Gq-coupled |

| EP4 | Relaxation | Gs-coupled, increases cAMP |

This table represents the generalized functions of EP receptors. The specific response can vary depending on the tissue and the specific EP3 receptor splice variant.

Influence on Blood Vessel Dilation and Constriction

In many vascular beds, EP2 and EP4 receptors on vascular smooth muscle cells mediate vasodilation, while EP1 and particularly EP3 receptors are often responsible for vasoconstriction. nih.govmdpi.com One study has suggested that PGE3 acts as a partial agonist or antagonist at EP receptors, with a lower affinity for the EP4 receptor compared to PGE2. nih.gov This reduced affinity for the vasodilatory EP4 receptor might imply that PGE3 is a less potent vasodilator than PGE2.

Furthermore, the finding that PGE3 may antagonize the EP3 receptor carries significant implications for vascular tone. nih.gov Since EP3 receptor activation on vascular smooth muscle cells is a known mechanism of vasoconstriction, an antagonistic action by PGE3 would be expected to promote vasodilation or, at a minimum, counteract constrictor signals. This is supported by research on platelet reactivity, where the inhibitory effects of PGE3 were enhanced in the presence of an EP3 receptor antagonist. nih.gov

The potential for PGE3 to promote vasodilation is consistent with some of the cardiovascular benefits associated with dietary omega-3 fatty acids, from which PGE3 is derived. nih.gov However, the direct application of PGE3 to isolated arterial preparations to measure changes in vascular tone is a critical area of research that remains largely unexplored.

The following table outlines the typical vascular responses to the activation of different EP receptor subtypes, providing a framework for interpreting the potential effects of PGE3.

| Receptor | Typical Vascular Effect | Location |

| EP1 | Vasoconstriction | Vascular Smooth Muscle Cells |

| EP2 | Vasodilation | Vascular Smooth Muscle Cells |

| EP3 | Vasoconstriction | Vascular Smooth Muscle Cells |

| EP4 | Vasodilation | Vascular Smooth Muscle Cells, Endothelial Cells |

This table represents the generalized vascular functions of EP receptors. The specific response can vary depending on the vascular bed and species.

Analytical Methodologies for Prostaglandin E3 Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become a cornerstone for the analysis of eicosanoids, including PGE3, offering unparalleled sensitivity and specificity. researchgate.net When coupled with chromatographic separation, MS-based methods allow for the precise quantification and structural elucidation of these lipid mediators from complex biological samples. nih.govub.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of prostaglandins (B1171923). nih.govub.edu This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govcreative-proteomics.com In this approach, the sample extract is first injected into an LC system, where individual prostaglandins are separated based on their physicochemical properties as they pass through a column. The separated compounds then enter the mass spectrometer.

LC-MS/MS provides high sensitivity and specificity, enabling the detection and quantification of prostaglandins at very low concentrations. creative-proteomics.com The technique is adept at profiling prostaglandin (B15479496) metabolites and providing detailed structural information. creative-proteomics.commdpi.com For prostaglandin analysis, LC-MS/MS is often considered superior to other methods like gas chromatography-mass spectrometry (GC-MS) because it typically does not require chemical derivatization, thus simplifying sample preparation. nih.gov A sensitive and specific LC/MS-MS method was instrumental in demonstrating that in COX-2 expressing A549 lung cancer cells, the formation of PGE3 is primarily mediated through the COX-2 pathway. nih.gov

Electrospray Ionization (ESI)-MS/MS for Eicosanoid Profiling

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC-MS/MS for the analysis of biomolecules like eicosanoids. nih.gov ESI allows for the ionization of thermally labile molecules directly from the liquid phase into the gas phase, which is essential for preserving the integrity of prostaglandins during analysis. nih.gov When analyzed by ESI, eicosanoids readily form deprotonated molecules [M-H]⁻ in the negative ionization mode. mdpi.comnih.gov

ESI-LC-MS/MS facilitates the development of rapid, sensitive, and versatile assays applicable to lipidomic analyses, allowing for the simultaneous profiling of numerous prostanoids from a single sample. ub.edunih.gov By operating the mass spectrometer in a multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for each eicosanoid can be monitored, ensuring high specificity and quantitative accuracy. nih.govmdpi.com This capacity for simultaneous analysis is crucial for understanding the holistic picture of eicosanoid pathways in various biological states. ub.edu For instance, a UPLC-MS/MS-based profiling method was developed to analyze the levels of 79 different eicosanoids in RAW264.7 cells, demonstrating the power of this technique to study the complex interplay of these lipid mediators. mdpi.com

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. | mdpi.comnih.gov |

| Mass Analysis | Triple quadrupole mass spectrometers are commonly used. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | mdpi.com |

| Application | Simultaneous profiling and quantification of multiple eicosanoids in biological fluids and tissues. | ub.edunih.gov |

Challenges in Endogenous Level Determination

A significant challenge in PGE3 research is the accurate determination of its endogenous levels. nih.gov This difficulty arises from several factors:

Low Concentrations: PGE3 is often present in biological systems at much lower concentrations than other prostaglandins, such as Prostaglandin E2 (PGE2). nih.gov This necessitates highly sensitive analytical methods to achieve reliable detection and quantification. nih.gov

Isomeric Interference: Prostaglandins exist as numerous isomers (e.g., PGE3, PGE2, PGD3), which have the same mass and can produce similar fragments in the mass spectrometer. uab.edudiva-portal.org Without adequate chromatographic separation, these isomers can interfere with each other, leading to inaccurate quantification. nih.gov

Sample Stability: Eicosanoids are lipid mediators that can be generated or degraded quickly ex vivo during sample collection and processing. researchgate.net This requires stringent and standardized procedures to ensure that the measured levels accurately reflect the in vivo state.

Overcoming these challenges requires the use of validated, high-sensitivity techniques like LC-MS/MS, the use of stable isotope-labeled internal standards for accurate quantification, and careful sample handling protocols. diva-portal.orgnih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating PGE3 from a complex mixture of other eicosanoids and biological matrix components prior to detection.

High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection offers a sensitive method for quantifying prostaglandins. nih.gov This technique, however, requires a chemical derivatization step, as native prostaglandins are not fluorescent. A common derivatizing agent is p-(9-anthroyloxy)phenacyl bromide (panacyl bromide), which reacts with the carboxylic acid group of the prostaglandin to form a highly fluorescent ester. nih.gov

The resulting fluorescent esters can be separated using reverse-phase HPLC and detected with high sensitivity. nih.gov For example, a method was developed to separate the panacyl bromide esters of PGE3, PGE2, and Prostaglandin E1 (PGE1) using reverse-phase HPLC with fluorometric detection at an excitation wavelength of 360 nm and an emission wavelength of 470 nm. nih.gov While this method provides high sensitivity, it involves an additional sample preparation step (derivatization) compared to LC-MS. nih.govresearchgate.net Despite its sensitivity, one study using this method was unable to detect PGE3 production in cultured cells from humans, rats, and mice, even after dietary fish oil supplementation, highlighting the challenge of measuring the low endogenous levels of this compound. nih.gov

| Parameter | Value | Reference |

| Derivatizing Agent | p-(9-anthroyloxy)phenacyl bromide (panacyl bromide) | nih.gov |

| Separation Mode | Reverse-Phase HPLC | nih.gov |

| Excitation Wavelength | 360 nm | nih.gov |

| Emission Wavelength | 470 nm | nih.gov |

Immunoassay Techniques

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are methods based on the specific binding of an antibody to its target antigen. promega.comnih.gov These techniques can be highly sensitive and are suitable for analyzing clinical samples. creative-proteomics.com

For PGE3 analysis, a method combining reverse-phase HPLC with a subsequent radioimmunoassay has been described. nih.gov In this approach, HPLC is first used to achieve a complete separation of PGE3 from PGE1 and PGE2. nih.gov The fractions containing PGE3 are then collected, and the concentration is quantified by RIA. nih.gov A notable aspect of this specific method is the use of an antibody directed against PGE2 that exhibits high cross-reactivity with PGE3, allowing for its measurement. nih.gov Using this combined HPLC-RIA method, researchers were able to demonstrate a significant increase in PGE3 production in mouse kidney tissue and rat urine following supplementation with omega-3 fatty acids. nih.gov

While immunoassays can be powerful, a primary limitation is the potential for antibody cross-reactivity with structurally similar molecules, which can lead to a lack of specificity. uab.edu Therefore, initial chromatographic separation is often crucial to ensure the accuracy of immunoassay-based quantification of specific prostaglandins like PGE3. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized immunochemical technique for detecting and quantifying biomolecules, such as prostaglandins, in various biological samples. nih.govnih.gov Its application in prostaglandin E3 (PGE3) research provides a sensitive method for measuring this specific eicosanoid, although it faces challenges, particularly concerning antibody specificity and potential cross-reactivity with structurally similar prostaglandins. nih.govnih.gov

The development of a reliable ELISA for PGE3 hinges on the production of high-affinity antibodies that can distinguish PGE3 from other prostaglandins, most notably prostaglandin E2 (PGE2) and prostaglandin E1 (PGE1). The core principle of most commercially available PGE3 ELISA kits is the sandwich ELISA format. nih.govmybiosource.com In this setup, a microplate is pre-coated with a monoclonal antibody specific to PGE3. mybiosource.com When a biological sample (e.g., tissue homogenate, plasma, or serum) is added to the wells, the PGE3 antigen present in the sample binds to the immobilized antibody. mybiosource.commybiosource.com After an incubation period, any unbound material is washed away. Subsequently, a second, enzyme-conjugated polyclonal antibody that also recognizes PGE3 is introduced, binding to a different epitope on the captured PGE3 molecule, thus forming a "sandwich". mybiosource.com The final step involves adding a substrate which reacts with the enzyme to produce a measurable signal, typically a color change. interchim.fr The intensity of this signal is directly proportional to the concentration of PGE3 in the original sample. mybiosource.com

A significant challenge in the development and application of PGE3 immunoassays is the high structural similarity among prostaglandins, which can lead to antibody cross-reactivity. For instance, some analytical methods have utilized antibodies developed against PGE2 that exhibit high cross-reactivity with PGE3, quantifying it after separating the prostaglandins using techniques like high-pressure liquid chromatography. nih.gov The specificity of the antibodies is a critical performance characteristic of any ELISA kit. Manufacturers often provide detailed data on the cross-reactivity of their assays with various related compounds. For screening purposes, some ELISA kits are intentionally designed with broad cross-reactivity to detect a range of prostaglandins simultaneously. caymanchem.com

The table below shows representative cross-reactivity data for a broad-spectrum prostaglandin screening ELISA, illustrating the varying affinities of the antibody for different prostaglandins.

Table 1. Cross-Reactivity of a Prostaglandin Screening Immunoassay

| Compound | Cross-Reactivity (%) |

|---|---|

| Prostaglandin E1 | 100% |

| Prostaglandin E2 | 100% |

| Prostaglandin F1α | 100% |

| Prostaglandin F2α | 100% |

| Prostaglandin F3α | 51.3% |

| This compound | 9.5% |

| Thromboxane B2 | 5.0% |

| 6-keto Prostaglandin F1α | 43.6% |

| Arachidonic Acid | <0.01% |

Data sourced from a representative prostaglandin screening ELISA kit. caymanchem.com

In research, ELISAs are applied to quantify PGE3 levels in a variety of biological matrices, including tissue culture media, serum, plasma, and tissue homogenates. nih.govmybiosource.combiotrend.com This has been crucial in studies investigating the metabolic effects of dietary omega-3 fatty acids, such as eicosapentaenoic acid (EPA), which is the precursor to PGE3. nih.govnih.gov For example, research has shown that supplementing diets with omega-3 fatty acids can lead to a marked increase in PGE3 production in tissues. nih.gov ELISAs, often used in conjunction with mass spectrometry, have been employed in cancer research to explore the role of PGE3. nih.gov Studies have used these assays to demonstrate that PGE3 can inhibit the proliferation of certain cancer cells and may act as a biomarker for EPA intake and its subsequent biological effects. nih.gov

Comparative Eicosanoid Lipidomics and Prostaglandin E3 Homeostasis

Dietary Influences on Membrane Fatty Acid Composition

The fatty acid makeup of cellular membranes is not static; it is a reflection of dietary fat consumption. ocl-journal.org This is particularly true for the balance between omega-6 and omega-3 PUFAs, which are considered essential fatty acids as they cannot be synthesized by the human body. nih.govsfihealth.com

Dietary supplementation with omega-3 fatty acids, particularly eicosapentaenoic acid (EPA), leads to its direct incorporation into the phospholipid bilayers of cell membranes. mdpi.commdpi.com This process occurs across various cell types, including platelets, erythrocytes, neutrophils, monocytes, and liver cells. mdpi.comoup.com When EPA is ingested, it partially displaces the omega-6 fatty acid, arachidonic acid (AA), from the membrane phospholipids (B1166683). mdpi.comnih.gov

This incorporation is a competitive process. EPA and AA compete for the same enzymes that esterify fatty acids into membrane phospholipids. pnas.org The extent of EPA's incorporation is related to its dietary availability, though the relationship is not always linear. For instance, in a study on mouse colorectal cancer cells, a two-fold increase in dietary EPA (from 2.5% to 5%) resulted in an almost three-fold increase in EPA incorporation into the phospholipids of liver tumor tissue. nih.gov This displacement of AA by EPA is a critical first step in altering the downstream production of eicosanoids.

The ratio of omega-6 to omega-3 PUFAs in the diet is a determining factor in the composition of cell membranes and, consequently, the type of eicosanoids produced. nih.govnih.gov Typical Western diets are characterized by a very high omega-6 to omega-3 ratio, often between 15:1 and 16.7:1. nih.gov This imbalance heavily favors the incorporation of AA into cell membranes, leading to a pro-inflammatory state due to the subsequent production of AA-derived eicosanoids. nih.govmdpi.com

Health organizations and studies suggest that a much lower ratio is optimal for health. Recommended ratios vary, with some suggesting a target of 1:1 to 2:1, which is more aligned with evolutionary dietary patterns. ocl-journal.org A lower ratio of omega-6 to omega-3 fatty acids shifts the balance, favoring the incorporation of EPA and other omega-3s into membranes, thereby setting the stage for a less inflammatory eicosanoid profile. nih.gov

| Diet/Recommendation | Omega-6 : Omega-3 Ratio | Primary Health Implication |

|---|---|---|

| Typical Western Diet | 15:1 to 16.7:1 | Promotes pathogenesis of many chronic diseases, including inflammatory conditions ocl-journal.orgnih.gov |

| Recommended (General Health) | 1:1 to 4:1 | Associated with reduced risk for chronic diseases ocl-journal.orgnih.gov |

| Lyon Heart Study | 4:1 | Associated with a 70% decrease in total mortality in patients post-myocardial infarction ocl-journal.org |

| Target for Optimal Health | 1:1 to 2:1 | Consistent with evolutionary diets and associated with neurodevelopment and overall health ocl-journal.org |

Shift in Eicosanoid Metabolite Profiles

The altered fatty acid composition of cell membranes directly translates into a significant shift in the profile of eicosanoids synthesized upon cellular stimulation. When phospholipase enzymes release fatty acids from the membrane, the increased availability of EPA relative to AA changes the substrates available for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). oup.com

A primary consequence of increased membrane EPA is the competitive inhibition of AA metabolism. nih.gov EPA competes with AA for the active site of COX enzymes, which are responsible for converting these fatty acids into prostaglandins (B1171923). pnas.org This competition leads to a marked reduction in the synthesis of 2-series prostanoids, which are derived from AA. nih.gov

The most notable reduction is seen in prostaglandin (B15479496) E2 (PGE2), a potent pro-inflammatory and mitogenic mediator. pnas.orgresearchgate.net Studies have demonstrated this effect in vivo. In a mouse model of colorectal cancer liver metastasis, dietary administration of 5% EPA was associated with a significant 60% decrease in intratumoral PGE2 levels. nih.gov Similarly, a clinical trial in humans showed that personalized omega-3 dosing could significantly reduce PGE2 concentrations in the colonic mucosa. nih.gov

While inhibiting the production of 2-series prostaglandins, the increased availability of EPA provides the COX enzymes with an alternative substrate. researchgate.net The enzymatic conversion of EPA by COX results in the de novo synthesis of 3-series prostaglandins, so named because they have three double bonds in their structure. nih.govpnas.org This family includes prostaglandin E3 (PGE3), prostaglandin D3 (PGD3), and prostacyclin I3 (PGI3). nih.gov

The generation of these 3-series prostaglandins occurs alongside the reduction in 2-series prostaglandins, a phenomenon referred to as a "PGE2-to-PGE3 switch". nih.gov Research has shown that PGE3 is generally less inflammatory than PGE2. oup.compnas.org For example, PGE3 is significantly less potent in inducing the expression of COX-2, a key enzyme in sustaining inflammation, compared to PGE2. pnas.org The production of PGE3 is dose-dependent on EPA intake. In the aforementioned mouse study, dietary EPA administration led to a significant and dose-dependent increase in PGE3 within liver tumor tissue. nih.gov A human study also observed that concentrations of colonic mucosal PGE3 increased in 91% of participants following omega-3 supplementation. nih.gov

| Study Model | Tissue | EPA Intervention | Change in PGE2 | Change in PGE3 |

|---|---|---|---|---|

| Mouse Model nih.gov | Colorectal Cancer Liver Metastases | 5% EPA-FFA in diet | 60% decrease | Significant dose-dependent increase |

| Human Clinical Trial nih.gov | Colonic Mucosa | 12 weeks personalized ω-3 dose | Mean reduction of 45% (from 6.55 to 3.59 ng/mg protein) | Increased in 91% of participants |

Tissue-Specific Eicosanoid Production and Ratios

The shift in eicosanoid profiles from 2-series to 3-series prostaglandins is a widespread phenomenon but can exhibit tissue-specific characteristics. The local metabolic environment, particularly the expression levels of key enzymes like cPLA2, COX-1, COX-2, and specific prostaglandin synthases, can influence the rate and extent of this switch. nih.gov

For example, the metabolism of PGE3 can differ markedly between normal and cancerous tissues. Many tumors, such as those in the colon, lung, and breast, overexpress the COX-2 enzyme. nih.gov This overexpression can lead to a more pronounced production of both PGE2 and PGE3 when their respective precursor fatty acids are available. In cancer cells where COX-2 is highly expressed, the formation of PGE3 from EPA can be similar to that of PGE2 from AA when equivalent levels of the fatty acids are incorporated into the cell membrane. nih.gov In contrast, normal tissues with low COX-2 expression may exhibit a much lower baseline production of these prostaglandins. nih.gov

Research has quantified this shift in specific tissues. Studies on colorectal cancer have demonstrated a clear "PGE2-to-PGE3 switch" in both normal colorectal mucosa in mice and in human colorectal cancer cells in vitro. nih.gov Furthermore, this switch has been confirmed in vivo within liver metastases in mouse models. nih.gov In humans, supplementation with omega-3 fatty acids has been shown to effectively decrease the PGE2/PGE3 ratio in the colonic mucosa, highlighting the direct impact of dietary choices on the eicosanoid balance in specific tissues. nih.gov

This compound/Prostaglandin E2 Ratio as a Potential Biomarker for EPA Intake

The balance between omega-6 and omega-3 fatty acids in the diet directly influences the profile of eicosanoids synthesized in the body. Eicosapentaenoic acid (EPA), an omega-3 fatty acid, competes with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes, primarily cyclooxygenases (COX). caringsunshine.com This competition leads to the production of 3-series prostaglandins, such as this compound (PGE3), from EPA, and 2-series prostaglandins, like prostaglandin E2 (PGE2), from AA. caringsunshine.com Consequently, increased dietary intake of EPA can shift the balance, reducing the synthesis of pro-inflammatory PGE2 and increasing the formation of the less inflammatory PGE3. caringsunshine.comfrontiersin.org

This shift in the prostaglandin profile has led researchers to investigate the ratio of PGE3 to PGE2 as a potential biomarker for EPA intake and its biological effects. nih.gov Studies have consistently shown that supplementation with EPA or fish oils rich in EPA leads to a significant increase in the PGE3/PGE2 ratio in various tissues and biological fluids. nih.gov For instance, in rodent studies, EPA-rich diets resulted in a 40-fold increase in the PGE3/PGE2 ratio in lung tumor tissues compared to a standard diet. nih.gov Similarly, other studies observed that while PGE2 remains the major prostaglandin in colonic tissue even with high EPA intake, the concentration of PGE3 increases significantly, by as much as 19- to 28-fold. nih.gov

The utility of the PGE3/PGE2 ratio as a biomarker is supported by findings in various models, including different types of cancer such as non-small cell lung, colon, breast, and pancreatic cancer. nih.gov In these models, tumor cells demonstrated the ability to significantly increase the PGE3/PGE2 ratio in response to EPA supplementation. nih.gov This suggests that tissue-level production of PGE3 is responsive to dietary EPA, making the ratio a useful indicator for evaluating the biological activity of EPA. nih.gov Human studies have also reported that dietary omega-3 fatty acid consumption is correlated with an increase of PGE3 in plasma and red blood cells. nih.gov

Research Findings on PGE3/PGE2 Ratio Following EPA Supplementation

| Study Model | Tissue/Fluid | Key Finding | Reference |

|---|---|---|---|

| Rodent (Apc Min/+ mice) | Tumor Tissue | Dietary EPA is linked to the antitumorigenic effect. | nih.gov |

| Rodent (Lung Cancer Model) | Lung Tumor Tissue | PGE3/PGE2 ratio increased 40-fold in mice fed an EPA-enriched diet. | nih.gov |

| Rodent (Colon) | Colonic Tissue | EPA-rich diets increased PGE3 concentrations by 19-28 fold and reduced PGE2 by 58-66%. | nih.gov |

| Human (Mildly Hypertriacylglycerolemic Patients) | Plasma and Red Blood Cells | Higher consumption of polyunsaturated fatty acids increased plasma and red blood cell EPA and PGE3. | nih.gov |

| Human (Prostate Cancer Xenograft) | Tumor Tissue | An n-3 diet led to an 83% reduction in PGE2 levels in tumors. | aacrjournals.org |

Dominant Metabolites in Specific Cell Types

The metabolic fate of EPA and the resulting prostanoid profile can vary significantly depending on the specific cell type and its enzymatic machinery. While PGE3 is a key metabolite, it is not always the most dominant 3-series prostanoid produced. The expression and activity of terminal prostaglandin synthases are critical in determining the final product.

In RAW264.7 macrophage cells, for example, treatment with EPA led to an increase in both PGD3 and PGE3. nih.gov However, in these cells, prostaglandin D synthase is the predominant prostaglandin synthase. nih.gov Consequently, PGD3 was found to be the dominant EPA-derived metabolite, with levels approximately 3-fold higher than in control cells. nih.gov Studies focusing on macrophage polarization have shown that PGE3 can play a significant anti-inflammatory role by inhibiting M1 macrophage polarization and promoting M2a polarization. nih.govresearchgate.net In tumor-associated macrophages (TAMs), PGE3 has been shown to inhibit their polarization, thereby contributing to an indirect anti-tumor effect. nih.govresearchgate.net

In other cell types, the metabolic profile shifts. For instance, in cultured human mast cells, EPA treatment was found to decrease the generation of PGD2 by inhibiting the COX-2 pathway. nih.gov Early research in murine epidermal cells treated with EPA showed a higher formation of PGE3 compared to PGE2. nih.gov This cellular specificity highlights that while EPA supplementation universally increases the potential for 3-series prostanoid production, the dominant metabolites will be dictated by the cell-specific enzymatic landscape.

Lipidomics Approaches to Eicosanoid Profiling

Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques to identify and quantify the vast array of lipid species within a biological system. This approach is essential for understanding the complex and often transient signaling networks of eicosanoids, including PGE3. Given their low endogenous concentrations and structural similarities, profiling these lipid mediators requires highly sensitive and specific methods. nih.govresearchgate.net